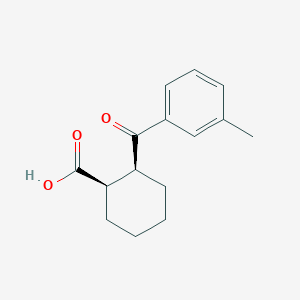

cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

Historical Development of Cyclohexanecarboxylic Acid Derivatives

The historical development of cyclohexanecarboxylic acid derivatives traces back to fundamental studies on saturated carbocyclic systems and their carboxylated analogs. Cyclohexanecarboxylic acid, the parent compound with molecular formula C₇H₁₂O₂, emerged as a critical building block in organic synthesis due to its unique position as the saturated analog of benzoic acid. Early research established that cyclohexanecarboxylic acid could be prepared through hydrogenation of benzoic acid, providing a straightforward synthetic pathway to this fundamental structure. The compound's significance was further enhanced by its role as a precursor to important industrial chemicals, particularly in the synthesis of caprolactam, a key intermediate in nylon-6 production through reaction with nitrosylsulfuric acid.

Historical investigations revealed that cyclohexanecarboxylic acid derivatives could be systematically modified to produce compounds with enhanced biological and chemical properties. Research conducted on Alcaligenes strain W1 demonstrated that microorganisms could metabolize cyclohexane carboxylate as a sole carbon source, establishing important metabolic pathways that convert cyclohexane carboxylate to para-hydroxybenzoate through hydroxylation at the 4-position. These early biodegradation studies provided crucial insights into the structural modifications possible within the cyclohexanecarboxylic acid framework and established the foundation for understanding how substituent patterns could influence biological activity and chemical reactivity.

The development of synthetic methodologies for cyclohexanecarboxylic acid derivatives expanded significantly with advances in organic synthesis techniques. Patent literature from the 1980s documented the synthesis of various cyclohexane carboxylic acid derivatives, including compounds with guanidinomethyl substituents that demonstrated anti-plasmin activity. These developments highlighted the potential for creating biologically active compounds through strategic substitution of the cyclohexane ring system. The evolution of synthetic approaches also encompassed biosynthetic studies that revealed natural pathways for cyclohexanecarboxylic acid formation, particularly through shikimic acid metabolism in various microorganisms.

Significance of Benzoyl-Substituted Cyclohexane Compounds in Organic Chemistry

Benzoyl-substituted cyclohexane compounds occupy a unique position in organic chemistry due to their ability to combine the conformational flexibility of cyclohexane systems with the electronic properties of aromatic carbonyl groups. The introduction of benzoyl substituents onto cyclohexane rings creates compounds that exhibit distinct reactivity patterns compared to simple alkyl-substituted derivatives. Research has demonstrated that benzoyl groups can significantly influence the conformational preferences of cyclohexane rings through steric and electronic interactions. The aromatic carbonyl functionality provides sites for nucleophilic attack and coordination chemistry, while the cyclohexane framework offers conformational control that can be exploited in stereoselective synthesis.

The stereochemical aspects of benzoyl-substituted cyclohexanes are particularly important for understanding their chemical behavior. Studies on substituted cyclohexanes have established that different substituents exhibit varying preferences for axial versus equatorial positions, quantified through A-values that measure the energy difference between conformations. Benzoyl substituents, being relatively bulky groups, generally prefer equatorial positions to minimize steric interactions. However, the specific substitution pattern and the presence of additional substituents can modify these preferences significantly. The development of synthetic methodologies for controlling stereochemistry in substituted cyclohexanes has enabled the preparation of compounds with defined spatial arrangements of functional groups.

Modern synthetic approaches to benzoyl-substituted cyclohexanes have incorporated advanced catalytic methods and stereocontrolled reactions. Recent research has demonstrated the use of bulky boron substituents to bias the approach of nickel catalysts, enabling the synthesis of 1,2-cis, 1,3-trans, and 1,4-cis-disubstituted cyclohexanes with high stereoselectivity. These methodological advances have particular relevance for the synthesis of complex benzoyl-substituted cyclohexane derivatives, as they provide tools for controlling the relative stereochemistry of multiple substituents. The ability to prepare specific stereoisomers is crucial for pharmaceutical applications, where different stereoisomers can exhibit dramatically different biological activities.

The electronic properties of benzoyl-substituted cyclohexanes also contribute to their significance in organic chemistry. The carbonyl group serves as an electron-withdrawing substituent that can influence the reactivity of nearby functional groups through inductive and resonance effects. This electronic influence extends to carboxylic acid groups present on the cyclohexane ring, potentially affecting their acidity and reactivity toward nucleophiles. Understanding these electronic effects is essential for predicting the chemical behavior of complex benzoyl-substituted cyclohexanecarboxylic acid derivatives and for designing synthetic strategies that exploit these properties.

Emergence of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid in Chemical Literature

The specific compound this compound, bearing Chemical Abstracts Service number 733742-60-4, represents a sophisticated example of multiply substituted cyclohexane chemistry. This compound features a molecular formula of C₁₅H₁₈O₃ with a molecular weight of 246.30 daltons, incorporating both a carboxylic acid functional group and a 3-methylbenzoyl substituent in a cis-1,2-relationship on the cyclohexane ring. The emergence of this compound in chemical literature reflects the growing interest in structurally complex cyclohexane derivatives that combine multiple functional groups with defined stereochemical relationships.

The stereochemical designation of this compound as the cis-isomer is particularly significant, as it indicates that the carboxylic acid group at position 1 and the 3-methylbenzoyl group at position 2 are oriented on the same face of the cyclohexane ring. This spatial arrangement creates unique steric and electronic interactions between the two functional groups that can influence the compound's chemical and biological properties. The cis-configuration also affects the compound's conformational behavior, as both substituents cannot simultaneously occupy equatorial positions in a chair conformation, leading to conformational equilibria that balance steric strain with other energetic factors.

Commercial availability data indicates that this compound is produced with 95% purity, suggesting that synthetic methodologies have been developed for its preparation with high chemical purity. The compound is supplied as a mixture of enantiomers rather than as a chirally pure material, reflecting the challenges associated with asymmetric synthesis of heavily substituted cyclohexane systems. This enantiomeric composition has implications for biological activity studies, as different enantiomers may exhibit distinct pharmacological properties even when they share the same cis-stereochemical relationship between substituents.

The specific substitution pattern of this compound, featuring a 3-methylbenzoyl group rather than an unsubstituted benzoyl group, introduces additional complexity through the presence of the methyl substituent on the aromatic ring. The 3-methyl group provides electronic donation to the aromatic system through hyperconjugation and inductive effects, potentially modifying the electrophilic character of the carbonyl carbon. This electronic modification could influence the compound's reactivity in nucleophilic addition reactions and its ability to participate in coordination chemistry with metal centers.

Current Research Landscape and Scientific Importance

The current research landscape surrounding this compound and related compounds encompasses several key areas of scientific investigation. Contemporary studies focus on understanding the conformational dynamics of heavily substituted cyclohexane systems, particularly those bearing multiple functional groups that can interact through steric and electronic mechanisms. Research has established that substituted cyclohexanes exhibit complex conformational equilibria that depend on the size, polarity, and electronic properties of their substituents. For cis-disubstituted cyclohexanes like the target compound, these equilibria are further complicated by the inability of both substituents to simultaneously adopt preferred equatorial orientations.

Advanced synthetic methodologies represent another major area of current research activity. Scientists have developed sophisticated approaches for controlling stereochemistry in cyclohexane synthesis, including the use of directing groups and chiral catalysts to achieve high selectivity for specific stereoisomers. These methodological advances are particularly relevant for compounds like this compound, which require precise control over multiple stereocenters during synthesis. The development of efficient synthetic routes to such compounds enables their evaluation in biological systems and their incorporation into larger molecular frameworks for drug discovery applications.

| Research Area | Current Focus | Key Methodologies | Scientific Impact |

|---|---|---|---|

| Conformational Analysis | Stereochemical preferences in cis-disubstituted cyclohexanes | Nuclear magnetic resonance spectroscopy, computational modeling | Understanding structure-activity relationships |

| Synthetic Methodology | Stereoselective cyclohexane functionalization | Transition metal catalysis, directing group strategies | Enabling access to complex substituted cyclohexanes |

| Biological Evaluation | Structure-activity relationships in pharmaceutical contexts | High-throughput screening, enzyme inhibition assays | Identifying therapeutic targets |

| Materials Applications | Polymer incorporation and surface modification | Polymerization chemistry, surface functionalization | Developing advanced materials |

Biological activity studies constitute a growing area of research interest for cyclohexanecarboxylic acid derivatives. While specific biological data for this compound may be limited in the current literature, related compounds have demonstrated significant pharmaceutical potential. Research on cyclohexane carboxylic acid derivatives has revealed anti-plasmin activity in certain substituted analogs, suggesting that this structural class may have therapeutic applications in cardiovascular medicine. The presence of both carboxylic acid and aromatic carbonyl functionalities in this compound provides multiple sites for molecular recognition and binding to biological targets.

The scientific importance of this compound extends beyond its potential direct applications to its role as a model compound for understanding structure-activity relationships in substituted cyclohexane chemistry. The compound's well-defined stereochemistry and multiple functional groups make it an excellent probe for investigating how molecular structure influences chemical reactivity and biological activity. Current research efforts are directed toward developing comprehensive understanding of how the spatial arrangement of functional groups affects molecular properties, with implications for rational drug design and materials science applications.

Properties

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIEUMRWFFUAB-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641345 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-60-4 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of 3-Methylbenzoyl Precursors

One of the primary methods for preparing cis-substituted cyclohexane carboxylic acids, including cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, involves catalytic hydrogenation of the corresponding aromatic precursors under controlled conditions.

- Method : Reduction of 3-methylbenzoyl-substituted aromatic acids in glacial acetic acid using platinum oxide as a catalyst under hydrogen atmosphere.

- Conditions : Typically conducted at 1 atm hydrogen pressure and around 100 °C.

- Catalyst : Platinum oxide (PtO2) is used for its high activity and selectivity.

- Outcome : This method selectively produces the cis isomer due to the syn addition of hydrogen across the aromatic ring, preserving the relative stereochemistry needed for cis substitution.

- Improvements : Modifications include increasing catalyst loading, applying higher hydrogen pressures, and adding small amounts of concentrated hydrochloric acid to accelerate the reaction and improve yield.

- Reference : Macbeth, Mills, and Simmonds (as cited in) demonstrated this approach successfully, with Cope et al. further optimizing reaction conditions.

Diels-Alder Reaction Followed by Hydrogenation

An alternative synthetic route involves a Diels-Alder cycloaddition followed by hydrogenation to achieve the cis configuration:

- Step 1 : Diels-Alder condensation of piperylene with acrylic acid forms a cyclohexene intermediate.

- Step 2 : Hydrogenation of this intermediate yields the cis-2-methylcyclohexanecarboxylic acid framework.

- Adaptation for 3-Methylbenzoyl Substitution : Similar strategies can be adapted by using substituted dienes or dienophiles to introduce the 3-methylbenzoyl group.

- Advantages : This approach allows for stereocontrolled synthesis and can be tailored to introduce various substituents.

- Reference : Reported in previous studies reviewed by Macbeth, Mills, and Simmonds.

Fractional Distillation and Purification

After synthesis, the product mixture is typically purified by:

- Removal of solvent (e.g., glacial acetic acid) by distillation.

- Fractional distillation under reduced pressure to isolate the pure cis isomer.

- Catalyst removal by vacuum filtration using Buchner funnel and washing with acetic acid to recover maximum product.

- These purification steps ensure high purity and yield of the target acid.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Platinum oxide (PtO2) | High selectivity for cis isomer |

| Solvent | Glacial acetic acid | Facilitates hydrogenation |

| Hydrogen Pressure | 1 atm (can be increased for rate enhancement) | Higher pressure shortens reaction time |

| Temperature | ~100 °C | Optimized for catalyst activity |

| Reaction Time | Variable (hours, depending on conditions) | Shortened by catalyst loading and pressure |

| Additives | Concentrated HCl (small amounts) | Enhances rate and selectivity |

| Purification | Vacuum filtration, fractional distillation | Ensures purity of cis isomer |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|

| Catalytic hydrogenation | High selectivity, well-established, scalable | Requires expensive catalyst, pressure setup | High yield (~80-90%), high purity |

| Diels-Alder + hydrogenation | Stereocontrol, versatile for substitutions | Multi-step, requires specific dienes | Moderate to high yield, good purity |

| Modified hydrogenation (Cope) | Faster reaction, improved catalyst usage | Requires precise control of conditions | Comparable yield with reduced time |

Research Findings and Notes

- The cis isomer formation is favored by syn hydrogenation of the aromatic precursor, which is a critical step to ensure stereochemical integrity.

- Use of platinum oxide catalyst is preferred over other catalysts due to its superior activity and selectivity.

- The addition of hydrochloric acid as a co-catalyst or additive has been shown to increase hydrogenation rates without compromising stereoselectivity.

- Reaction monitoring by pressure drop and temperature changes is essential to optimize hydrogen uptake and ensure completion.

- Purification steps are crucial to separate cis and trans isomers, as trans isomers can form under different conditions or incomplete hydrogenation.

- The Diels-Alder approach, while less direct, offers synthetic flexibility for analog development.

Summary Table of Key Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Aromatic acid hydrogenation | Reduction of 3-methylbenzoyl aromatic acid | PtO2 catalyst, H2 (1 atm), glacial acetic acid, ~100 °C | This compound |

| Diels-Alder cycloaddition | Piperylene + acrylic acid | Heat, controlled conditions | Cyclohexene intermediate |

| Hydrogenation of intermediate | Saturation of cyclohexene ring | PtO2 catalyst, H2 | cis-substituted cyclohexane acid |

| Purification | Filtration, distillation | Vacuum filtration, fractional distillation | Pure cis isomer |

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid functionality is central to the reactivity of this compound. Key transformations include:

1.1. Esterification

Esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions converts the carboxylic acid into esters. For example:

This reaction is well-documented for structurally similar cycloalkane carboxylic acids .

1.2. Acid Chloride Formation

Reagents like thionyl chloride (SOCl₂) or diphosgene (OCCCl₂) can convert the carboxylic acid to an acid chloride, enabling further nucleophilic acyl substitutions .

1.3. Amidation

Using carbodiimides (e.g., DCC) and amines, the carboxylic acid can form amides. This method is critical in peptide synthesis .

Benzoyl Group Functionalization

The 3-methylbenzoyl substituent introduces additional reactivity:

2.2. Oxidation of the Methyl Group

The methyl group (CH₃) can be oxidized to a ketone (CO) using strong oxidizing agents (e.g., KMnO₄, CrO₃). This reaction is common for alkyl-substituted aromatic rings.

Cyclohexane Ring Modifications

The cyclohexane framework allows for:

3.1. Transannular C–H Functionalization

As demonstrated in analogous cycloalkane carboxylic acids, transannular γ-methylene C–H activation can occur under specific catalytic conditions (e.g., transition metal catalysts). This enables direct arylation or alkylation at remote positions .

3.2. Ring-Opening Reactions

Under extreme conditions (e.g., high-temperature hydrolysis), the cyclohexane ring may undergo cleavage, though this is less likely compared to smaller rings like cyclopropane.

Decarboxylation Reactions

Decarboxylative halogenation (e.g., Hunsdiecker–Borodin reaction) is a plausible pathway if the compound undergoes halide formation via loss of CO₂. This reaction typically requires halogens (Cl₂, Br₂) and silver salts .

Reduction of the Carbonyl Group

The benzoyl carbonyl (C=O) can be reduced to an alcohol (CH(OH)) using LiAlH₄ or NaBH₄, though steric effects from the cyclohexane ring may reduce reactivity.

Table 1: Common Reactions of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Scientific Research Applications

Overview

Cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of approximately 246.31 g/mol. It features a cyclohexane ring substituted with a carboxylic acid group and a 3-methylbenzoyl moiety, which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

This compound has garnered interest for its potential biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against various bacterial strains.

- Anti-inflammatory Properties : Compounds with structural similarities have shown anti-inflammatory effects, indicating potential therapeutic uses in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique stereochemical properties allow for selective reactions that can lead to the formation of various derivatives:

- Synthesis of Derivatives : The presence of both a benzoyl and carboxylic acid group provides multiple sites for chemical modification, making it suitable for synthesizing novel compounds with enhanced biological activity.

- Chiral Synthesis : As a chiral compound, it can be used to produce other chiral molecules through asymmetric synthesis techniques.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various analogs of cyclohexane carboxylic acids and evaluated their biological activity against cancer cell lines. Results indicated that modifications to the benzoyl group significantly affected cytotoxicity and selectivity towards cancer cells, highlighting the importance of structural variations in enhancing therapeutic efficacy.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays revealed that derivatives of cyclohexane carboxylic acids can act as inhibitors for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. This suggests potential therapeutic applications for this compound in oncology.

Mechanism of Action

The mechanism by which cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the methyl group on the benzoyl ring is susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the carboxylic acid group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of substituents on the cyclohexane ring.

2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacking the cis configuration, which affects its reactivity and physical properties.

Uniqueness:

- The cis configuration of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclohexane structure with a carboxylic acid group and a 3-methylbenzoyl substituent. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.31 g/mol

The compound's structural attributes contribute to its chiral nature, allowing it to exist in various stereoisomeric forms, which can significantly impact its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, influencing enzyme activity or receptor modulation. This interaction is crucial for understanding how the compound exerts its effects at the cellular level.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Inflammation Models : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure | Different position of methyl group |

| Cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure | Different stereochemistry |

| 4-Methylbenzoic acid | Aromatic ring with carboxylic acid | Lacks cyclohexane moiety |

This table illustrates the structural similarities and differences among related compounds, highlighting how these variations might influence their biological properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, allowing for the creation of derivatives that may exhibit enhanced biological activities. The ability to modify this compound is crucial for drug development and optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective conjugate addition or cyclization strategies. For example, lithium amide-mediated asymmetric additions (as used in analogous cyclohexane derivatives) enable control over the cis-configuration . Coupling reagents like EDCI/DMAP in DCM/DMF mixtures (3:1 v/v) are effective for forming ester or amide intermediates, with reaction progress monitored by TLC or HPLC . Chiral HPLC or polarimetry should be used post-synthesis to verify enantiomeric excess (e.g., ≥98% purity criteria in similar compounds) .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the cyclohexane backbone and benzoyl substitution patterns. Key signals include the cyclohexane carboxy proton (δ ~12 ppm) and aromatic protons from the 3-methylbenzoyl group (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the cyclohexane ring .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₈O₄, MW 262.30) .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation of the carboxylic acid moiety and benzoyl group. Lyophilization is recommended for long-term storage . Pre-synthesis stability tests (e.g., thermal gravimetric analysis) under varying pH/temperature conditions are advised to determine optimal handling protocols.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict interactions between the 3-methylbenzoyl group and target proteins (e.g., enzymes or receptors).

- QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using Hammett constants or molecular descriptors .

- MD simulations : Assess conformational stability of the cyclohexane ring in aqueous vs. lipid environments .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar cyclohexane-1-carboxylic acids?

- Methodological Answer :

- Meta-analysis : Compare biological assays (e.g., MIC values in antifungal studies) across studies, noting differences in cell lines, solvent systems (DMSO vs. saline), and control compounds .

- Dose-response recalibration : Re-test the compound under standardized conditions (e.g., CLSI guidelines) to isolate stereochemical vs. solubility effects .

Q. How can researchers optimize reaction yields while minimizing epimerization during scale-up?

- Methodological Answer :

- Low-temperature synthesis : Perform reactions at –20°C to reduce thermal epimerization of the cis-configuration .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in related amino-cyclohexane carboxylic acids .

- Flow chemistry : Continuous flow systems improve mixing efficiency and reduce side reactions in large-scale syntheses .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 permeability assays : Measure intestinal absorption potential.

- Microsomal stability tests : Incubate with liver microsomes to assess metabolic degradation (CYP450 interactions) .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.